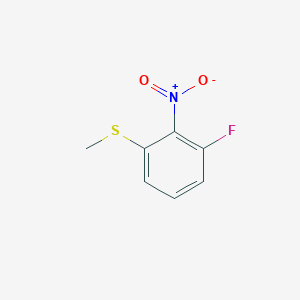

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene

Description

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene is a nitroaromatic compound featuring a fluorine atom at position 1, a methylsulfanyl (SCH₃) group at position 3, and a nitro (NO₂) group at position 2. Its molecular formula is C₇H₅FNO₂S, with a molecular weight of 204.08 g/mol (CAS: 2941-48-2) . This compound is utilized as a building block in organic synthesis, particularly in heterocyclic chemistry, due to its electron-withdrawing nitro group and sulfur-containing substituent, which modulate reactivity in cyclocondensation and multicomponent reactions .

Synthetic routes often involve functionalization of nitrobenzene derivatives. For example, analogs are synthesized via [4+2] cyclocondensation using thiopyranones and methylsulfanyl-containing intermediates . However, yields for related nitrobenzene derivatives can vary significantly; for instance, the synthesis of 1-(4-methoxyphenylvinyl)-2-nitrobenzene achieved only 31% yield due to competing dimerization .

Propriétés

IUPAC Name |

1-fluoro-3-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNYYCCMWXRDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-06-7 | |

| Record name | 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-3-(methylsulfanyl)-2-nitrobenzene with potassium fluoride in a polar aprotic solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as phenols in the presence of a base like potassium carbonate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Hydrogen peroxide.

Major Products Formed:

Nucleophilic Aromatic Substitution: 1-Phenoxy-3-(methylsulfanyl)-2-nitrobenzene.

Reduction: 1-Fluoro-3-(methylsulfanyl)-2-aminobenzene.

Oxidation: 1-Fluoro-3-(methylsulfinyl)-2-nitrobenzene or 1-Fluoro-3-(methylsulfonyl)-2-nitrobenzene.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo electrophilic aromatic substitution makes it valuable for developing compounds with potential therapeutic effects, particularly in cancer treatment. The presence of both a nitro and a fluorine group enhances its reactivity, allowing for the creation of complex molecular structures that can interact with biological targets effectively .

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines. For instance, modifications to the methylsulfanyl group have been shown to enhance the selectivity and potency of certain anti-cancer drugs by targeting metabolic pathways involved in tumor growth .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in the development of advanced polymers and coatings. Its unique chemical characteristics allow for the enhancement of material properties such as durability, thermal stability, and resistance to environmental degradation .

Application in Coatings

The compound's reactivity can be exploited to create coatings that provide protective barriers against corrosion and wear, making it suitable for industrial applications where material longevity is critical .

Organic Synthesis

Facilitating Novel Reactions

Researchers leverage the reactivity of this compound in organic synthesis to explore new chemical pathways. Its ability to participate in various reactions allows chemists to develop novel compounds with unique properties .

Synthetic Pathways

The compound can be used as a building block for synthesizing more complex molecules through multi-step reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential tool in synthetic organic chemistry .

Agricultural Chemicals

Development of Agrochemicals

The potential application of this compound extends to the agricultural sector, where it is investigated for use in developing pesticides and herbicides. Its selective toxicity towards pests while minimizing environmental impact is a significant advantage .

Research Findings

Studies have indicated that modifications to the nitro group can enhance the efficacy of agrochemical formulations, leading to improved pest control strategies that are less harmful to non-target organisms .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is employed as a reagent in various techniques aimed at identifying and quantifying other substances within complex mixtures. Its chemical properties facilitate accurate measurements essential for quality control processes in laboratories .

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer agents; enhances selectivity and potency |

| Material Science | Used in advanced polymers and coatings; improves durability |

| Organic Synthesis | Building block for novel compounds; enables multi-step synthetic pathways |

| Agricultural Chemicals | Investigated for pesticides; selective toxicity towards pests |

| Analytical Chemistry | Reagent for identifying substances; crucial for laboratory quality control |

Mécanisme D'action

The mechanism of action of 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom and methylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Properties

The table below compares 1-fluoro-3-(methylsulfanyl)-2-nitrobenzene with structurally similar nitroaromatic compounds:

Key Observations:

- Electron-Withdrawing Effects : The nitro group at position 2 enhances electrophilic substitution reactivity. However, the methylsulfanyl group (SCH₃) at position 3 introduces sulfur-based nucleophilicity, contrasting with methoxy (OCH₃) analogs, which are purely electron-donating .

- Halogen Influence : Fluorine at position 1 improves thermal stability compared to bromine analogs, as seen in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene, which requires stringent safety handling due to bromine’s higher reactivity .

Photochemical and Thermal Stability

- Fluorotoluene Derivatives: Studies on 1-fluoro-3-methylbenzene (a structural surrogate) reveal fluorescence quantum yields influenced by substituent positions, suggesting that the nitro group in the target compound may reduce photostability compared to non-nitro fluorobenzenes .

- Thermal Decomposition : Bromine-containing analogs (e.g., 1-(3-bromopropoxy)-2-nitrobenzene) exhibit lower melting points (36–39°C) compared to fluorine derivatives, likely due to weaker C–Br bonds .

Activité Biologique

1-Fluoro-3-(methylsulfanyl)-2-nitrobenzene is an organic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H6FNO2S

- Molecular Weight : 189.19 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is believed to act as a nucleophilic substitution agent , where the presence of the nitro and methylthio groups enhances its reactivity towards biological molecules, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain pathogenic bacteria without adversely affecting beneficial microbiota .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer .

- Cytotoxic Effects : In vitro studies have shown that at certain concentrations, the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of pathogenic bacteria | |

| Enzyme Inhibition | Potential inhibitor of key enzymes | |

| Cytotoxicity | Induces cytotoxic effects in cancer cell lines |

Case Study 1: Antimicrobial Potential

In a study assessing the antimicrobial properties of various nitro-substituted compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential for use in developing new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that derivatives of this compound could effectively inhibit CDK9, a target in cancer therapy. This inhibition was associated with reduced cell proliferation in tumor models, indicating its therapeutic promise .

Case Study 3: Cytotoxicity in Cancer Models

In vitro assays conducted on various cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction, making it a candidate for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.